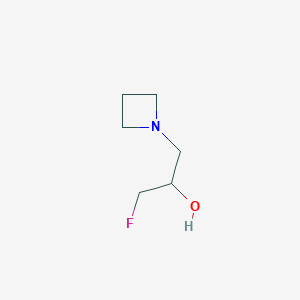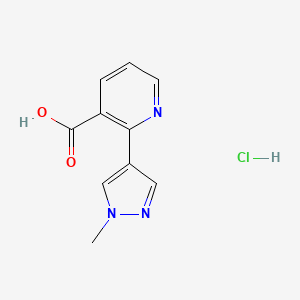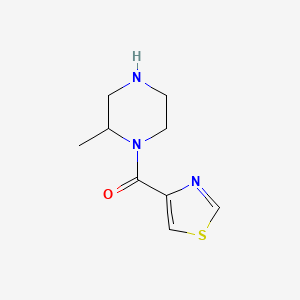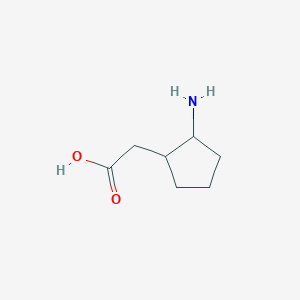![molecular formula C13H27NO B13248906 2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol](/img/structure/B13248906.png)
2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol typically involves the reaction of 4-propylcyclohexylamine with 2-methylpropan-2-ol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: A similar compound with a different substitution pattern on the cyclohexyl ring.
2-Amino-2-methylpropan-1-ol: Another related compound with similar structural features.
Uniqueness
2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of both an amino and hydroxyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H27NO/c1-4-5-11-6-8-12(9-7-11)14-10-13(2,3)15/h11-12,14-15H,4-10H2,1-3H3 |
InChI Key |
TYDUYHMDHSDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13248838.png)

![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
![tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13248868.png)


